N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Catalog No.
S12528566
CAS No.
M.F
C10H10FNO2
M. Wt
195.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Product Name

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

IUPAC Name

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

InChI

InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)

InChI Key

JMPJFFYAEIBZBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)O

N-cyclopropyl-3-fluoro-5-hydroxybenzamide is a synthetic organic compound characterized by a cyclopropyl group attached to the nitrogen of an amide functional group, alongside a fluorine atom and a hydroxyl group on a benzene ring. The compound's structure can be represented as follows:

  • Chemical Formula: C11_{11}H10_{10}FNO2_2
  • Molecular Weight: Approximately 215.20 g/mol

This compound falls within the category of fluorinated aromatic compounds, which are known for their unique chemical properties due to the presence of fluorine. The cyclopropyl group contributes to the compound's rigidity and potential biological activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The amide bond can be reduced to yield an amine.
  • Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alcohols or amines, under suitable conditions.

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
  • Nucleophiles: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) for substitution reactions.

N-cyclopropyl-3-fluoro-5-hydroxybenzamide has been studied for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer therapy due to their ability to influence gene expression and induce apoptosis in cancer cells. The presence of the hydroxyl and amide groups allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

In vitro studies have shown that similar compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications in the structure can significantly impact biological efficacy.

The synthesis of N-cyclopropyl-3-fluoro-5-hydroxybenzamide typically involves several key steps:

  • Starting Materials: The synthesis often begins with 3-fluoro-5-hydroxybenzoic acid or similar derivatives.
  • Formation of Amide Bond: The carboxylic acid is reacted with cyclopropylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

This method allows for the efficient production of N-cyclopropyl-3-fluoro-5-hydroxybenzamide with high purity.

N-cyclopropyl-3-fluoro-5-hydroxybenzamide has potential applications in various fields:

  • Pharmaceuticals: As a candidate for developing HDAC inhibitors, it may have therapeutic applications in treating cancers and other diseases linked to epigenetic modifications.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Research into the interactions of N-cyclopropyl-3-fluoro-5-hydroxybenzamide with biological targets has revealed insights into its mechanism of action. Studies indicate that this compound can modulate protein functions through specific binding interactions, influencing various biochemical pathways.

For example, experiments have shown that this compound can induce apoptosis in cancer cells by altering histone acetylation patterns, thereby affecting gene expression related to cell survival and proliferation.

Several compounds exhibit structural similarities to N-cyclopropyl-3-fluoro-5-hydroxybenzamide, each with unique properties:

Compound NameStructure FeaturesBiological Activity
N-Ethyl-3-fluoro-5-hydroxybenzamideEthyl group instead of cyclopropylPotential HDAC inhibitor
2-Amino-3-fluoro-5-hydroxybenzoic acidAmino group instead of amideAntioxidant properties
N-(Cyclopropyl)-4-fluorobenzamideDifferent position of fluorineAnticancer activity
3-Fluoro-N-methylbenzamideMethyl group instead of cyclopropylAnalgesic effects

The uniqueness of N-cyclopropyl-3-fluoro-5-hydroxybenzamide lies in its specific combination of functional groups and the cyclopropyl moiety, which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Research continues to explore the full potential and unique characteristics of this compound within medicinal chemistry and pharmacology.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.06955672 g/mol

Monoisotopic Mass

195.06955672 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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